Superior Enantiomeric Ratio vs. Dibenzyl Protection in C–C Bond Formation
In a systematic comparison of N-protecting groups for amino alcohols in iridium-catalyzed hydrogen-borrowing alkylation, the N-trityl group delivered an enantiomeric ratio (e.r.) of 96:4 for alanine-derived substrate 6c, compared to only 73:27 for the corresponding N,N-dibenzyl-protected analog 6b, under identical conditions [1]. The same trend extends to leucine-derived substrates, which exhibited 'good to excellent yields and high product e.r.' when N-trityl protected [1].
| Evidence Dimension | Enantiomeric ratio (e.r.) of alkylation product |
|---|---|
| Target Compound Data | e.r. 96:4 (for alanine-derived N-Tr analog 6c); leucine-derived substrate 'high product e.r.' |
| Comparator Or Baseline | N,N-Dibenzyl: e.r. 73:27 (6b); N-Boc: lower yield and e.r. (Table 2 trend) |
| Quantified Difference | +23% e.r. advantage for N-Tr over N-Bn2 in alanine series |
| Conditions | Cp*IrCl2 (2 mol%), NaOtBu (0.5 equiv), tBuOH, 85 °C, 16 h; Ph*COMe as ketone partner |
Why This Matters
For procurement decisions targeting enantioselective C–C bond formation, the N-trityl variant provides a documented 46% improvement in enantiomeric purity over the N-benzyl analog, reducing downstream purification costs.
- [1] Hall CJJ, Goundry WRF, Donohoe TJ. Hydrogen-Borrowing Alkylation of 1,2-Amino Alcohols in the Synthesis of Enantioenriched γ-Aminobutyric Acids. Angew Chem Int Ed. 2021;60(13):6981-6985. Table 2. View Source
